3-Butyl-4-(propan-2-yl)cyclohexan-1-one
Description
3-Butyl-4-(propan-2-yl)cyclohexan-1-one is a substituted cyclohexanone derivative characterized by a ketone group at position 1, a butyl group at position 3, and an isopropyl group at position 4 of the cyclohexane ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the ketone moiety and hydrophobic interactions from the alkyl substituents.
Properties
CAS No. |
119987-63-2 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-butyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H24O/c1-4-5-6-11-9-12(14)7-8-13(11)10(2)3/h10-11,13H,4-9H2,1-3H3 |
InChI Key |
DVOVOIQPKZRTFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CCC1C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-(propan-2-yl)cyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-4-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated cyclohexane derivatives.
Scientific Research Applications
3-Butyl-4-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Structural Insights :
- Alkyl vs. Aryl/Amino Groups: The butyl and isopropyl groups in the target compound enhance hydrophobicity compared to MXiPr and Methoxmetamine, which contain polar methoxyphenyl and amino groups. This difference influences solubility (e.g., logP values) and reactivity in nucleophilic additions .
- Ketone Position: All compounds share a cyclohexanone core, but substituent positions (e.g., 2 vs. 3/4) affect steric hindrance and electronic effects. For instance, MXiPr’s 2-position substituents may hinder ketone reactivity compared to the target compound’s 1-position ketone .
Physicochemical Properties
Key Observations :
Reactivity Differences :
- The target compound’s ketone is more accessible for nucleophilic attacks (e.g., Grignard reactions) compared to sterically hindered analogs like MXiPr.
Functional Group Impact :
- Alkyl groups favor industrial applications (e.g., solvents), while amino/aryl groups enable biological activity .
Computational and Analytical Methods
Studies on similar compounds employed:
- SHELX: For crystallographic refinement of cyclohexanone derivatives .
- Density Functional Theory (DFT) : To model correlation energies and optimize structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
